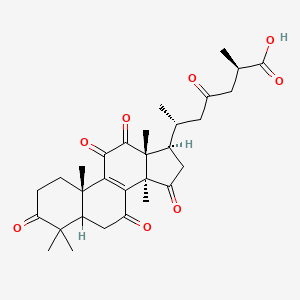

Ganosporeric acid A

概要

準備方法

合成経路と反応条件

ガノスポレリック酸Aの調製には、霊芝の胞子からの抽出と単離が含まれます。このプロセスは通常、以下を含みます。

抽出: 胞子はエーテル抽出にかけられ、エーテル可溶性画分が得られます。

単離: その後、化合物は、特定の移動相組成(例えば、アセトニトリル-水)と検出波長(例えば、UV 254 nm)を使用した高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を用いて単離されます.

工業的生産方法

化学反応の分析

反応の種類

ガノスポレリック酸Aはトリテルペノイドであるため、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: 酸素含有官能基の導入。

還元: 酸素の除去または水素原子の付加。

置換: 他の原子または基による官能基の置換。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例えば、過マンガン酸カリウム)、還元剤(例えば、水素化ホウ素ナトリウム)、および置換反応を促進するためのさまざまな触媒が含まれます .

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化により水酸化誘導体が得られる一方、還元によりより飽和した化合物が得られる可能性があります .

科学研究への応用

科学的研究の応用

Antiviral Properties

Ganosporeric acid A has been identified as a potential inhibitor of the dengue virus (DENV) NS3 protease. A study employed molecular docking techniques to analyze the interaction between this compound and the DENV NS3 protease, revealing significant binding affinities and interaction profiles. The compound formed multiple hydrogen bonds with key residues in the protease, suggesting its potential role in drug development against DENV infections .

Molecular Interactions

- Binding Affinity : this compound exhibited a docking score of -5.983 kcal/mol, indicating strong binding capabilities compared to known inhibitors .

- Hydrogen Bonds : The compound established hydrogen bonds with residues Thr120, Asn152, and Asn167, contributing to the stability of the complex formed with the NS3 protease .

Hepatoprotective Effects

Research indicates that this compound possesses hepatoprotective properties, particularly in models of liver injury induced by carbon tetrachloride (CCl4). In these studies, this compound demonstrated significant GPT-lowering activity, suggesting its potential for therapeutic applications in liver diseases .

Pharmacological Applications

The pharmacological profile of this compound extends beyond antiviral and hepatoprotective effects. It has shown promise in various areas:

Anti-inflammatory Activity

This compound has been reported to inhibit inflammatory mediators in vitro and in vivo, contributing to its therapeutic potential in conditions characterized by excessive inflammation.

Antioxidant Properties

The compound exhibits antioxidant activities that can protect cells from oxidative stress, which is crucial for preventing cellular damage in various diseases.

Case Studies and Research Findings

Several studies have documented the effects of this compound across different biological systems:

作用機序

ガノスポレリック酸Aは、さまざまな分子メカニズムを通じてその効果を発揮します。

類似の化合物との比較

ガノスポレリック酸Aは、霊芝に見られるより大きなトリテルペノイドファミリーの一部です。類似の化合物には以下が含まれます。

ガノデリック酸B、C、およびE: これらの化合物は、抗炎症性と抗がん性など、さまざまな生物学的活性を示しています.

ガノデルマノントリオール: 潜在的な抗ウイルス活性を有する別のトリテルペノイド.

ガノスポレリック酸Aは、その特異的な肝保護作用と抗ウイルス作用により際立っており、さらなる研究開発のためのユニークで価値のある化合物となっています .

類似化合物との比較

Ganosporeric acid A is part of a larger family of triterpenoids found in Ganoderma lucidum. Similar compounds include:

Ganoderic acids B, C, and E: These compounds also exhibit various biological activities, such as anti-inflammatory and anticancer properties.

Ganodermanontriol: Another triterpenoid with potential antiviral activity.

This compound stands out due to its specific hepatoprotective and antiviral properties, making it a unique and valuable compound for further research and development .

生物活性

Ganosporeric acid A (GAA) is a triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects. The following sections provide a detailed overview of the biological activities associated with GAA, supported by research findings and data.

Chemical Composition and Structure

This compound is a lanostane-type triterpenoid characterized by its unique molecular structure, which contributes to its biological activities. Its structure includes several functional groups that enhance its interaction with biological targets, making it a subject of interest in pharmacological studies.

1. Antioxidant Activity

GAA exhibits significant antioxidant properties. Research indicates that it can reduce oxidative stress markers in various cell types. For instance, in studies involving liver cells, GAA treatment resulted in increased levels of glutathione and superoxide dismutase, which are crucial for cellular defense against oxidative damage .

2. Hepatoprotective Effects

GAA has shown protective effects against liver injuries induced by alcohol consumption. In a mouse model, GAA significantly mitigated liver damage by normalizing liver enzyme levels and reducing lipid accumulation . The intervention also improved the composition of intestinal microbiota, suggesting a potential mechanism for its hepatoprotective effects through gut-liver axis modulation.

3. Anticancer Properties

GAA has demonstrated anticancer activity through various mechanisms. In vitro studies have shown that it induces apoptosis in cancer cells and enhances the efficacy of chemotherapy drugs like adriamycin. GAA was found to increase reactive oxygen species (ROS) production, leading to DNA damage and apoptosis in cancer cells . Additionally, it has been identified as a potential inhibitor of the dengue virus protease, suggesting antiviral properties as well .

The biological activities of GAA can be attributed to several mechanisms:

- Inhibition of Metabolic Enzymes: GAA has been shown to inhibit enzymes such as aldose reductase and α-glucosidase, which are involved in carbohydrate metabolism and diabetes management .

- Regulation of Gene Expression: Studies indicate that GAA influences the expression of genes related to oxidative stress response and lipid metabolism, enhancing its protective effects on liver function .

- Synergistic Effects with Other Compounds: GAA exhibits synergistic effects when combined with other therapeutic agents, enhancing their overall efficacy against cancer and viral infections .

Case Studies

- Liver Injury Model : In a controlled study involving mice exposed to alcohol, GAA was administered at different dosages (12 mg/kg and 36 mg/kg). Results indicated a dose-dependent reduction in liver injury markers and improved gut microbiota composition after six weeks of treatment .

- Cancer Cell Lines : In HeLa cells treated with GAA alongside adriamycin, researchers observed enhanced apoptosis rates compared to controls. This suggests that GAA may improve the sensitivity of cancer cells to chemotherapy through oxidative stress mechanisms .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

特性

CAS番号 |

135357-25-4 |

|---|---|

分子式 |

C30H38O8 |

分子量 |

526.6 g/mol |

IUPAC名 |

(2R,6R)-2-methyl-4-oxo-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C30H38O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,19+,28+,29+,30+/m1/s1 |

InChIキー |

AKWNYHCILPEENZ-YFIDGAHXSA-N |

SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

異性体SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

正規SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

外観 |

Solid powder |

melting_point |

115 - 118 °C |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,7,11,12,15,23-hexanoxo-5 alpha-lanosta-8-en-26-oic acid ganosporeric acid A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ganosporeric acid A and where is it found?

A1: this compound, chemically known as (2R,6R)-2-methyl-4-oxo-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid, is a triterpenoid compound. It was first isolated from the ether-soluble fraction of Ganoderma lucidum spores.

Q2: What analytical techniques are commonly used to identify and quantify this compound in Ganoderma lucidum?

A2: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection is widely employed for the analysis of this compound and other triterpenes in Ganoderma lucidum. This method offers good separation, sensitivity, and reproducibility for quantifying these compounds.

Q3: What is the significance of developing an HPLC specific chromatogram analysis for Ganoderma lucidum triterpenoids like this compound?

A4: Establishing a specific HPLC chromatogram analysis method for Ganoderma lucidum offers a standardized approach to identify and quantify its diverse triterpenoid constituents, including this compound. This method can be instrumental in quality control, ensuring the consistency and authenticity of Ganoderma lucidum products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。